molecular formula C18H32O15 B13140643 2-Fucosyllactose

2-Fucosyllactose

Cat. No.: B13140643
M. Wt: 488.4 g/mol
InChI Key: CNOJZZIJFPFCLH-FDDKECLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Prebiotic Effects

Gut Microbiota Modulation

2-Fucosyllactose serves as a prebiotic that selectively stimulates the growth of beneficial gut bacteria. Research indicates that it enhances the abundance of bifidobacteria and butyrate-producing bacteria in the gut, which are crucial for maintaining gut health and preventing dysbiosis .

  • Study Findings : In an anaerobic batch culture experiment using stool samples from healthy individuals and those with gastrointestinal conditions like irritable bowel syndrome (IBS) and ulcerative colitis, 2'-FL significantly increased counts of Bifidobacterium and Eubacterium rectale-Clostridium coccoides, along with short-chain fatty acids (SCFAs) such as butyrate .
  • Clinical Application : A pilot trial involving adults with IBS or ulcerative colitis demonstrated that consumption of a 2'-FL-containing nutritional formula led to improved gastrointestinal quality of life and symptom relief after six weeks .

Therapeutic Potential

Antimicrobial Properties

This compound exhibits antimicrobial properties against various pathogens, particularly Campylobacter jejuni, a leading cause of bacterial diarrhea. In vitro studies have shown that 2'-FL can inhibit the adhesion of C. jejuni to intestinal epithelial cells by up to 80%, thereby reducing mucosal inflammation .

  • Mechanism : The oligosaccharide's ability to block pathogen colonization may be attributed to its structural similarity to host glycans, allowing it to compete with pathogens for binding sites on epithelial cells .

Neuroprotective Effects

Emerging research has begun to explore the neuroprotective effects of 2'-FL. A recent study indicated that microbial fermentation products derived from 2'-FL could influence neuronal activity, suggesting potential applications in neurodevelopmental health .

  • Experimental Setup : In a co-culture system involving neuronal-like cells, both 2'-FL and its monosaccharide fucose were tested for their effects on neuronal markers. The results indicated significant enhancements in neuronal cell viability and activity markers .

Commercial Applications

Infant Formulas

Given its safety profile and health benefits, this compound is increasingly incorporated into infant formulas. It mimics the composition of human milk oligosaccharides, providing similar benefits to formula-fed infants .

Dietary Supplements

The compound is also marketed as a dietary supplement aimed at improving gut health in various populations, including adults with gastrointestinal disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Prebiotic Effects Enhances growth of beneficial gut bacteriaIncreases Bifidobacterium and butyrate levels; improves gut health in IBS patients
Antimicrobial Properties Inhibits pathogen adhesion (e.g., C. jejuni)Reduces pathogen colonization by up to 80% in vitro; decreases mucosal inflammation
Neuroprotective Effects Influences neuronal activity through microbial fermentation productsEnhances neuronal cell viability; potential implications for neurodevelopment
Commercial Use Incorporated into infant formulas and dietary supplementsProvides similar benefits to human milk oligosaccharides; recognized as GRAS by FDA

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1

InChI Key

CNOJZZIJFPFCLH-FDDKECLWSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.